Silanamine, 1,1,1-trimethyl-N-sulfinyl-
Overview
Description
Silanamine, 1,1,1-trimethyl-N-sulfinyl-: is an organosilicon compound with the molecular formula C3H9NOSSi. It is known for its unique structural properties, which include a silicon-nitrogen bond and a sulfinyl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silanamine, 1,1,1-trimethyl-N-sulfinyl- can be synthesized through several methods. One common approach involves the reaction of trimethylsilylamine with sulfur dioxide. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of Silanamine, 1,1,1-trimethyl-N-sulfinyl- often involves large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Silanamine, 1,1,1-trimethyl-N-sulfinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The silicon-nitrogen bond can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products: The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted silanamines .
Scientific Research Applications
Chemistry: Silanamine, 1,1,1-trimethyl-N-sulfinyl- is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. Its reactivity makes it valuable in creating complex molecular structures .
Biology and Medicine: Its ability to form stable bonds with various biomolecules makes it a candidate for medicinal chemistry .
Industry: Industrially, Silanamine, 1,1,1-trimethyl-N-sulfinyl- is used in the production of silicone-based materials, adhesives, and coatings. Its unique properties enhance the performance and durability of these products .
Mechanism of Action
The mechanism by which Silanamine, 1,1,1-trimethyl-N-sulfinyl- exerts its effects involves the interaction of its silicon-nitrogen bond and sulfinyl group with various molecular targets. These interactions can lead to the formation of stable complexes and facilitate chemical transformations. The pathways involved often include nucleophilic substitution and redox reactions .
Comparison with Similar Compounds
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-: This compound has a similar structure but with a trimethylsilyl group instead of a sulfinyl group.
Silanamine, 1,1,1-trimethyl-N-phenethyl-N-(trimethylsilyl)-: This variant includes a phenethyl group, which alters its reactivity and applications.
Uniqueness: Silanamine, 1,1,1-trimethyl-N-sulfinyl- is unique due to its sulfinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
trimethyl-(sulfinylamino)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOSSi/c1-7(2,3)4-6-5/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMSRGPUQNDFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=S=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NOSSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498188 | |
Record name | Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7522-26-1 | |
Record name | Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.